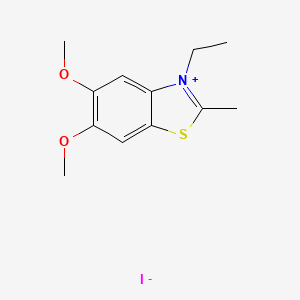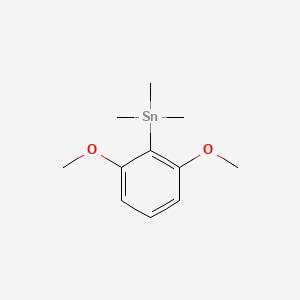
3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide is a heterocyclic organic compound. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Methoxylation: The methoxy groups can be introduced by methylation of the corresponding hydroxyl groups using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.
科学的研究の応用
3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as dyes, pigments, and polymers.
作用機序
The mechanism of action of 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to its observed biological effects. The exact pathways involved would require detailed studies, including molecular docking, binding assays, and in vivo experiments.
類似化合物との比較
Similar Compounds
- 3-Methyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide
- 3-Ethyl-5,6-dimethoxy-2-ethyl-1,3-benzothiazol-3-ium iodide
- 3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium chloride
Uniqueness
3-Ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both ethyl and methyl groups, along with the methoxy substituents, can affect its solubility, stability, and interaction with other molecules.
特性
CAS番号 |
57019-85-9 |
|---|---|
分子式 |
C12H16INO2S |
分子量 |
365.23 g/mol |
IUPAC名 |
3-ethyl-5,6-dimethoxy-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C12H16NO2S.HI/c1-5-13-8(2)16-12-7-11(15-4)10(14-3)6-9(12)13;/h6-7H,5H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
HRMVJNDMUQECQJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=CC(=C(C=C21)OC)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)












![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
